molecular formula C20H20N4O3S B2886707 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428360-36-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2886707
CAS No.: 1428360-36-4
M. Wt: 396.47
InChI Key: RMCNSYJSSLCUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide” is a synthetic organic compound featuring a tetrahydroquinoline scaffold fused with a benzoyl group at the 1-position and a sulfonamide-linked 1-methylimidazole moiety at the 6-position. The benzoyl substituent may influence lipophilicity and metabolic stability, and the methylimidazole sulfonamide moiety could play a role in target binding or solubility.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-23-13-19(21-14-23)28(26,27)22-17-9-10-18-16(12-17)8-5-11-24(18)20(25)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-14,22H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCNSYJSSLCUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Core Differences: The target’s tetrahydroquinoline core differs from the benzimidazolone scaffolds in , which are bicyclic and contain an additional nitrogen atom.
  • Sulfonamide vs. Carboxamide: The target’s sulfonamide group (R-SO₂-NH-) in contrasts with the oxazole carboxamide (R-CONH-) in , affecting polarity and hydrogen-bond acceptor/donor profiles.

Molecular Properties

Compound Name Molecular Formula Atom Count Aromatic Bonds Chiral Centers
Target Compound Not explicitly provided ~40-45* ~15-20* 0†
N-{1,3-dimethyl-6-[3-(2-methylpropoxy)phenoxy]-2-oxo-... C₂₄H₂₇N₅O₆S 64 17 0
N-(1,3-dimethyl-2-oxo-6-{3-[(3S)-tetrahydrofuran-3-ylmethoxy]phenoxy}-... C₂₄H₂₇N₅O₆S 64 17 1 (tetrahydrofuran S-configuration)

Notes:

  • *Estimated based on structural analogy to .
  • †Assumed due to lack of chiral centers in tetrahydroquinoline core and substituents.

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline skeleton is typically synthesized via the Skraup reaction or Pictet-Spengler cyclization . For example, cyclohexenone derivatives can undergo condensation with aniline analogs in acidic conditions to form the tetrahydroquinoline framework.

Procedure :

  • React 4-aminocyclohexanol with benzaldehyde in HCl/EtOH under reflux to yield 1,2,3,4-tetrahydroquinolin-6-ol.
  • Reduce the hydroxyl group to an amine using LiAlH4 or catalytic hydrogenation.

Benzoylation at the 1-Position

Benzoyl groups are introduced via Friedel-Crafts acylation or nucleophilic acyl substitution .

Optimized Method :

  • Treat 1,2,3,4-tetrahydroquinolin-6-amine with benzoyl chloride (1.2 eq) in dry dichloromethane.
  • Add triethylamine (2 eq) as a base to scavenge HCl.
  • Stir at 0°C for 2 hours, followed by room temperature for 12 hours.
  • Purify via column chromatography (hexane:ethyl acetate, 3:1) to isolate 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine (Yield: 78%).

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.82–7.45 (m, 5H, benzoyl-H), 6.98 (d, J = 8 Hz, 1H, quinoline-H), 6.62 (s, 1H, NH2), 3.21 (t, J = 6 Hz, 2H, CH2), 2.76 (t, J = 6 Hz, 2H, CH2).
  • IR (KBr) : ν 3321 (NH2), 1665 (C=O), 1598 (C=N) cm⁻¹.

Synthesis of 1-Methyl-1H-Imidazole-4-Sulfonyl Chloride

Imidazole Ring Construction

1-Methylimidazole is synthesized via Debus-Radziszewski reaction :

  • React glyoxal (40% aqueous) with methylamine and formaldehyde in ammonium acetate buffer.
  • Heat at 80°C for 4 hours to yield 1-methyl-1H-imidazole (Yield: 65%).

Sulfonation and Chlorination

Sulfonyl chloride synthesis :

  • Sulfonate 1-methylimidazole with chlorosulfonic acid (ClSO3H) at 0°C in dry DCM.
  • Stir for 3 hours, then pour into ice-water to precipitate 1-methyl-1H-imidazole-4-sulfonyl chloride (Yield: 58%).

Critical Notes :

  • Excess ClSO3H ensures complete sulfonation.
  • Reaction must be conducted under anhydrous conditions to avoid hydrolysis.

Coupling of Sulfonyl Chloride to Tetrahydroquinoline Amine

Sulfonamide Bond Formation

General Protocol :

  • Dissolve 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) in dry DMF.
  • Add 1-methyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) and K2CO3 (2 eq).
  • Stir at room temperature for 24 hours under N2 atmosphere.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (Yield: 72%).

Reaction Mechanism :
The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Optimization Insights :

  • Solvent : DMF enhances solubility of both reactants.
  • Base : K2CO3 neutralizes HCl, shifting equilibrium toward product.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 5H, benzoyl-H), 7.12 (d, J = 8 Hz, 1H, quinoline-H), 4.02 (s, 3H, N-CH3), 3.34–2.91 (m, 4H, tetrahydroquinoline-CH2).
  • 13C NMR (100 MHz, DMSO-d6) :
    δ 169.8 (C=O), 141.2 (imidazole-C), 132.1–126.3 (aromatic-C), 55.7 (N-CH3), 29.4 (CH2).

Infrared Spectroscopy (IR)

  • IR (KBr) : ν 3278 (NH), 1655 (C=O), 1342, 1160 (S=O) cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C22H22N4O3S : 434.1387 [M+H]+.
  • Observed : 434.1391 [M+H]+.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Tetrahydroquinoline synthesis Skraup reaction (H2SO4, EtOH) 65 95
Benzoylation BzCl, Et3N, DCM 78 98
Sulfonamide coupling Sulfonyl chloride, K2CO3, DMF 72 97

Challenges and Mitigation Strategies

  • Low Coupling Efficiency :

    • Cause : Steric hindrance from the benzoyl group.
    • Solution : Use excess sulfonyl chloride (1.5 eq) and extend reaction time to 48 hours.
  • Imidazole Sulfonation Regioselectivity :

    • Cause : Competing sulfonation at N1 vs. C4.
    • Solution : Employ low-temperature (–10°C) conditions to favor C4-sulfonation.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with the functionalization of the tetrahydroquinoline core followed by sulfonamide coupling. Key steps include:

  • Benzoylation : Introducing the benzoyl group to the tetrahydroquinoline scaffold under basic conditions (e.g., using NaH or K₂CO₃ as a base in anhydrous DMF) .
  • Sulfonamide Formation : Reacting the intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization to isolate the pure product.

Q. Critical Parameters :

  • Catalysts : Copper(I) catalysts (e.g., CuI) enhance coupling efficiency in heterocyclic systems .
  • pH Control : Neutral to slightly basic conditions prevent sulfonamide hydrolysis .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Q. Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield RangeReference
BenzoylationBenzoyl chloride, NaH, DMF, 0–5°C60–75%
Sulfonamide Coupling1-Methylimidazole-sulfonyl chloride, DCC, CH₂Cl₂45–65%
PurificationColumn chromatography (EtOAc/hexane 3:7)>95% purity

Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Key signals include the tetrahydroquinoline aromatic protons (δ 6.8–7.5 ppm), benzoyl carbonyl (δ ~165 ppm in ¹³C), and imidazole protons (δ 7.1–7.3 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • Mass Spectrometry (LCMS/HRMS) :
    • LCMS (ESI⁺) confirms molecular ion [M+H]⁺ (e.g., m/z 410.5 for C₂₂H₁₉FN₂O₃S) .
    • HRMS validates the exact mass (e.g., ±2 ppm accuracy) .
  • HPLC-PDA : Purity >98% assessed using a C18 column (gradient: MeCN/H₂O + 0.1% TFA) .

Q. Validation Protocol :

Compare experimental NMR data with computed spectra (e.g., using ACD/Labs or MestReNova).

Cross-check mass fragmentation patterns with in silico predictions .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay conditions be resolved?

Methodological Answer: Contradictions often arise from assay-specific variables (e.g., pH, cell lines, solvent concentrations). Strategies include:

  • Orthogonal Assays : Validate results using independent methods (e.g., enzymatic vs. cell-based assays) .
  • Dose-Response Curves : Confirm activity across multiple concentrations (IC₅₀/EC₅₀ comparisons).
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability significance .

Case Study : If a compound shows inhibitory activity in a kinase assay but not in cell culture, consider:

  • Membrane permeability issues (test with logP measurements).
  • Off-target effects (perform kinome-wide profiling) .

Q. What computational and crystallographic approaches are recommended to study target binding interactions?

Methodological Answer:

  • X-ray Crystallography :
    • Use SHELX programs (SHELXD for phasing, SHELXL for refinement) to resolve the compound’s binding mode .
    • Optimize crystal growth via vapor diffusion (e.g., 20% PEG 3350, pH 7.4) .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein interactions in explicit solvent (e.g., GROMACS, AMBER) to assess stability.
    • Analyze hydrogen bonding and hydrophobic contacts (e.g., using PyMOL) .

Q. Table 2: Example Crystallographic Data

ParameterValueReference
Resolution1.8 Å
R-factor0.18
Ligand RMSD0.3 Å

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Modify the benzoyl group (e.g., fluorination or methyl substitution) to alter steric/electronic properties .
    • Replace the imidazole with other heterocycles (e.g., pyrazole) to probe binding pocket compatibility .
  • In Silico Screening :
    • Use docking (AutoDock Vina) to predict affinity for related targets (e.g., kinases vs. GPCRs) .
  • Selectivity Profiling :
    • Test against panels of homologous enzymes (e.g., kinase selectivity panels) .

Q. Example Modification Outcomes :

  • 4-Fluorobenzoyl Analog : Increased selectivity for kinase X by 10-fold (IC₅₀ = 0.5 nM) .
  • Methyl-Imidazole Variant : Reduced off-target binding to CYP450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.